N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(oxolan-3-ylamino)pyridine-3-carboxamide
Overview
Description
N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(oxolan-3-ylamino)pyridine-3-carboxamide is a complex organic compound that features a pyridine ring, an imidazole moiety, and an oxolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(oxolan-3-ylamino)pyridine-3-carboxamide typically involves multiple steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized via the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and ammonia or methylamine.
Pyridine Ring Functionalization: The pyridine ring is functionalized with an amino group and a carboxamide group. This can be achieved through various substitution reactions.
Coupling Reactions: The imidazole moiety is then coupled with the functionalized pyridine ring using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Introduction of the Oxolane Group: The oxolane group is introduced through nucleophilic substitution reactions, where the oxolane ring is attached to the amino group on the pyridine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and pyridine rings.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the pyridine and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
Oxidation: Oxidized derivatives of the imidazole and pyridine rings.
Reduction: Amines and other reduced forms of the carboxamide group.
Substitution: Substituted imidazole and pyridine derivatives.
Scientific Research Applications
N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(oxolan-3-ylamino)pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceuticals due to its potential biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(oxolan-3-ylamino)pyridine-3-carboxamide involves its interaction with specific molecular targets. The imidazole and pyridine rings can interact with enzymes and receptors, modulating their activity. The oxolane group may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: An aromatic heterocyclic compound used as a precursor in various chemical reactions.
1-Ethyl-3-methylimidazolium chloride: An ionic liquid with applications in catalysis and electrochemistry.
Uniqueness
N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(oxolan-3-ylamino)pyridine-3-carboxamide is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(oxolan-3-ylamino)pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-3-22(11-16-18-7-8-21(16)2)17(23)13-4-5-15(19-10-13)20-14-6-9-24-12-14/h4-5,7-8,10,14H,3,6,9,11-12H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMYUFFULCADIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC=CN1C)C(=O)C2=CN=C(C=C2)NC3CCOC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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